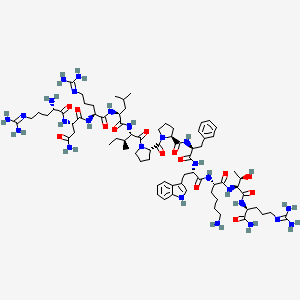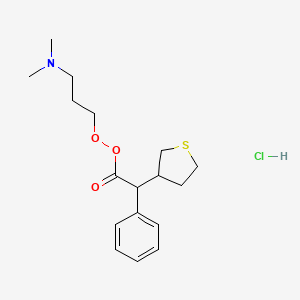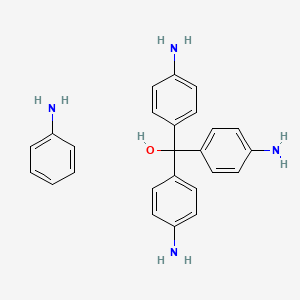
1-Piperazineethanol, 4-(2-methoxyphenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, 4-(2-methoxyphenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, 4-(2-methoxyphenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride typically involves multi-step organic reactions. The process may include:
Nucleophilic substitution: Introduction of the piperazine ring through nucleophilic substitution reactions.
Thiazole ring formation: Construction of the thiazole ring using appropriate thioamide and halogenated compounds.
Hydrochloride formation: Conversion to the monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Piperazineethanol, 4-(2-methoxyphenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the piperazine or thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(2-methoxyphenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate biological pathways.
Pathways: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Piperazineethanol derivatives: Compounds with similar piperazine and ethanol structures.
Thiazole derivatives: Compounds containing the thiazole ring.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups.
Uniqueness
1-Piperazineethanol, 4-(2-methoxyphenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
136996-81-1 |
|---|---|
Molecular Formula |
C18H26ClN3O3S |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methyl-1,3-thiazol-5-yl)oxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H25N3O3S.ClH/c1-14-18(25-13-19-14)24-12-15(22)11-20-7-9-21(10-8-20)16-5-3-4-6-17(16)23-2;/h3-6,13,15,22H,7-12H2,1-2H3;1H |
InChI Key |
GJDQAZWMYGMPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


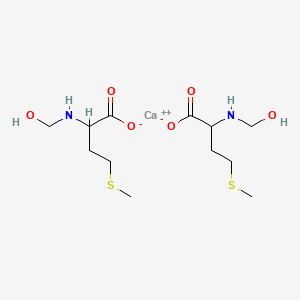
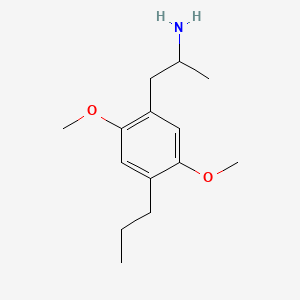

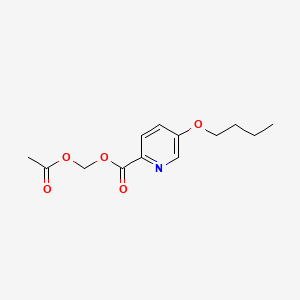
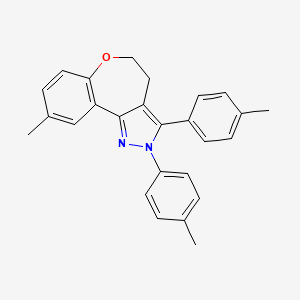
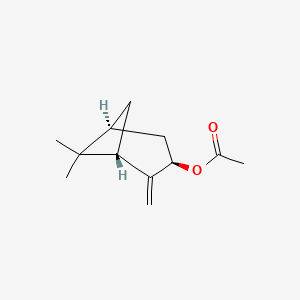
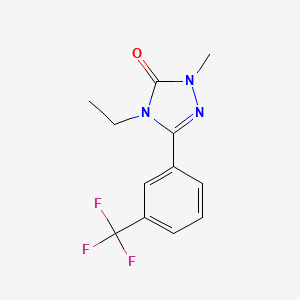
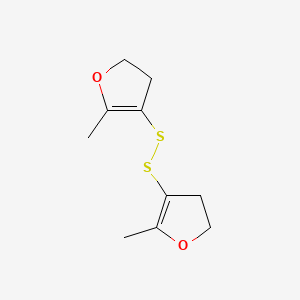
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
